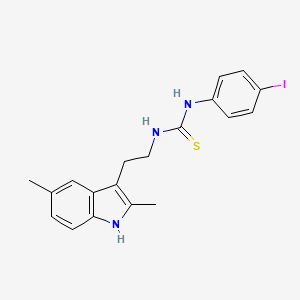

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20IN3S/c1-12-3-8-18-17(11-12)16(13(2)22-18)9-10-21-19(24)23-15-6-4-14(20)5-7-15/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINLIISQBQPVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC=C(C=C3)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20IN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is a compound that belongs to the class of thiourea derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, antioxidant effects, and potential as an enzyme inhibitor.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Activity

Thiourea derivatives have shown significant anticancer properties across various studies. The compound under consideration has been evaluated for its efficacy against several cancer cell lines.

Case Studies

-

Cell Line Studies :

- In vitro studies demonstrated that the compound exhibited cytotoxic effects on human leukemia and breast cancer cell lines, with IC50 values ranging from 5 to 15 µM. This suggests a moderate to high potency in inhibiting cancer cell proliferation .

- A comparative study showed that derivatives with similar structures had IC50 values as low as 1.50 µM against resistant cancer cell lines, indicating potential for overcoming drug resistance .

- Mechanism of Action :

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of interest. The compound has been tested for its ability to scavenge free radicals.

Findings

- In assays measuring antioxidant capacity (DPPH and ABTS), the compound demonstrated significant reducing power with IC50 values around 45 µg/mL for DPPH, indicating a strong ability to neutralize free radicals .

- These findings suggest that this compound could serve as a protective agent against oxidative stress-related diseases.

Enzyme Inhibition

The potential of thiourea derivatives as enzyme inhibitors is well-documented. This compound has been assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

Research Insights

- The compound showed promising inhibitory activity against AChE with IC50 values ranging from 33.27 nM to 93.85 nM, outperforming some known inhibitors .

- This suggests potential applications in treating conditions such as Alzheimer's disease by enhancing cholinergic function in the brain.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other thiourea derivatives:

Q & A

Basic: What synthetic methodologies are recommended for preparing this thiourea derivative, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves coupling 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine with 4-iodophenyl isothiocyanate under anhydrous conditions. Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., thiourea isomerization) .

- Catalysis : Employ base catalysts like triethylamine to deprotonate intermediates and accelerate coupling .

- Design of Experiments (DoE) : Apply fractional factorial designs to identify critical variables (e.g., molar ratio, stirring rate) and optimize yield .

Basic: What spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

- NMR spectroscopy : - and -NMR confirm regiochemistry of the indole and thiourea moieties. The deshielded thiourea NH protons (~10–12 ppm) and aromatic iodophenyl signals (~7.5 ppm) are diagnostic .

- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the planar geometry of the thiourea group. Discrepancies in torsion angles (e.g., indole vs. iodophenyl orientation) highlight steric effects .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~508.2 g/mol) and isotopic patterns for iodine (e.g., 127I/129I ratio) .

Advanced: How can computational methods predict binding affinity and pharmacokinetic properties?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Prioritize the iodophenyl group for halogen bonding in hydrophobic pockets .

- DFT calculations : Gaussian 09/B3LYP/6-311+G(d,p) optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .

- ADMET prediction : Tools like SwissADME estimate logP (~3.5–4.0) and solubility (<10 µM), suggesting limited bioavailability without formulation aids .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Answer:

- Dose-response validation : Replicate assays (e.g., IC in enzyme vs. cell-based models) using standardized protocols. Discrepancies may arise from membrane permeability issues in cellular assays .

- Metabolite screening : LC-MS/MS identifies potential degradation products (e.g., hydrolyzed thiourea) that could interfere with activity .

- Theoretical frameworks : Apply the "complementary hypothesis" to reconcile conflicting data—e.g., if the compound acts as a prodrug in vivo but inhibits directly in vitro .

Advanced: What mechanistic insights can be derived from studying substituent effects in this compound?

Answer:

- Structure-activity relationship (SAR) : Replace the 4-iodophenyl group with other halogens (e.g., Br, Cl) to assess electronic effects on binding. Increased hydrophobicity (logP) correlates with enhanced potency in hydrophobic targets .

- Kinetic studies : Use stopped-flow spectroscopy to measure thiourea tautomerization rates, which influence binding kinetics in enzymatic assays .

- Isosteric substitutions : Replace the indole with benzimidazole to evaluate π-stacking interactions in receptor binding pockets .

Experimental Design: How to systematically investigate the compound’s stability under varying pH and temperature?

Answer:

- Factorial design : Employ a 2 factorial matrix (pH: 2.0 vs. 7.4; temperature: 25°C vs. 40°C) to assess degradation kinetics. HPLC tracks parent compound decay and identifies degradation products (e.g., hydrolysis at acidic pH) .

- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life at 4°C from high-temperature data (e.g., 60°C) .

- Light exposure studies : UV-Vis spectroscopy monitors photodegradation, critical for handling protocols in iodine-containing compounds .

Advanced: What strategies validate the compound’s selectivity in multi-target pharmacological screens?

Answer:

- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify unintended interactions. A selectivity score (<10% inhibition at 10 µM) indicates high specificity .

- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Thermal shift assays : Monitor protein melting temperature () shifts to confirm direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.